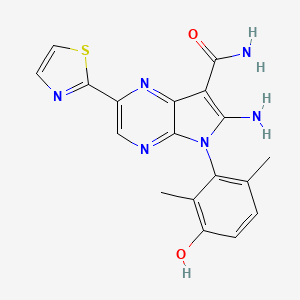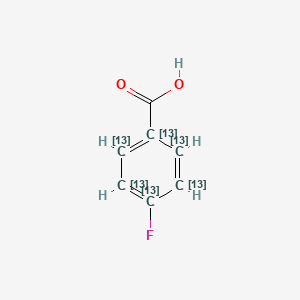
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a fluorinated aromatic compound. It is a derivative of benzoic acid where the benzene ring is substituted with a fluorine atom and is labeled with carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique structural properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the introduction of a fluorine atom into a carbon-13 labeled benzene ring. One common method is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of carbon-13 labeled precursors is essential, and these are often synthesized through isotope exchange reactions or by using carbon-13 enriched starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted benzoic acids can be formed.
Oxidation Products: Esters or anhydrides.
Reduction Products: Alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in several scientific research areas:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It can be used as a tracer in metabolic studies to understand biological pathways.
Industry: Used in the synthesis of advanced materials and as a precursor for other fluorinated compounds.
Wirkmechanismus
The mechanism of action of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on its application. In NMR spectroscopy, the carbon-13 labeling allows for detailed structural analysis. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluorobenzoic acid: Similar structure but without carbon-13 labeling.
Benzoic acid: Lacks both fluorine substitution and carbon-13 labeling.
4-chlorobenzoic acid: Chlorine instead of fluorine as the substituent.
Uniqueness
The uniqueness of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling and fluorine substitution, which make it valuable for specific analytical and research applications that require detailed molecular insights.
Eigenschaften
Molekularformel |
C7H5FO2 |
|---|---|
Molekulargewicht |
146.068 g/mol |
IUPAC-Name |
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
BBYDXOIZLAWGSL-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


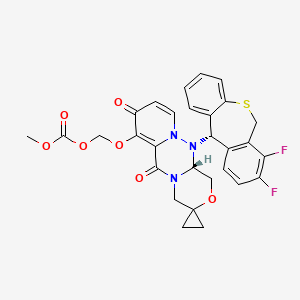
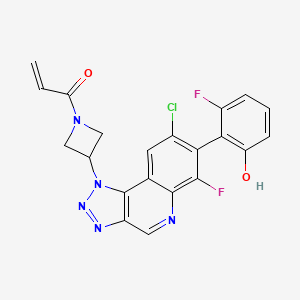
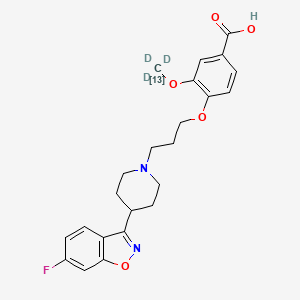
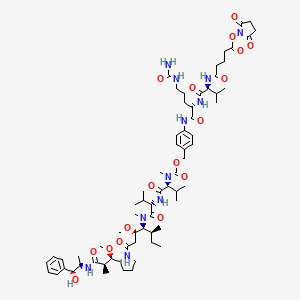
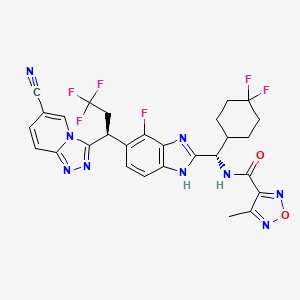

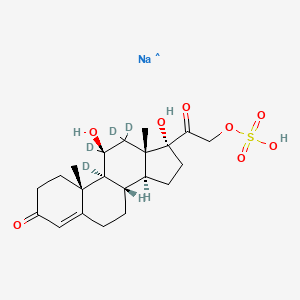
![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)


